
4-(ethanesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide
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Overview
Description
4-(ethanesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes an ethylsulfonyl group, a methoxy group, and a nitrophenyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethanesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Nitration: Introduction of the nitro group into the aromatic ring.
Sulfonation: Introduction of the ethylsulfonyl group.
Methoxylation: Introduction of the methoxy group.
Amidation: Formation of the benzamide core.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, sulfonating agents for sulfonation, and appropriate solvents and catalysts for methoxylation and amidation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(ethanesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas and palladium catalyst.
Substitution: Nucleophilic reagents under basic or acidic conditions.
Major Products Formed
Reduction: Formation of 4-ethylsulfonyl-N-(4-amino-2-nitrophenyl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(ethanesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-ethylsulfonyl-N-(2-methoxy-4-nitrophenyl)benzamide
- 4-ethylsulfonyl-N-methyl-N-(4-nitrophenyl)benzamide
Uniqueness
4-(ethanesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
4-(ethanesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide is a synthetic compound belonging to the class of sulfonamides. This class is known for its diverse biological activities, particularly in antimicrobial and anticancer applications. The unique combination of functional groups in this compound—specifically the sulfonamide, nitro, and methoxy groups—contributes to its potential therapeutic effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H14N2O5S
- Molecular Weight : 306.32 g/mol
The compound features:
- A benzamide backbone
- An ethanesulfonyl group that enhances solubility and bioavailability
- A methoxy group that may influence electronic properties
- A nitro group that can participate in redox reactions
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Sulfonamides typically act by mimicking para-aminobenzoic acid (PABA), thereby inhibiting bacterial folic acid synthesis. This mechanism can lead to bactericidal effects, making the compound a candidate for antimicrobial applications.
Antimicrobial Activity
Research indicates that compounds with sulfonamide structures exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates potent activity against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 8 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound could be developed into a novel antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Cell viability assays performed on various cancer cell lines revealed the following IC50 values:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 12.5 |
MCF-7 (breast cancer) | 15.3 |
A549 (lung cancer) | 10.8 |
The mechanism appears to involve apoptosis induction, as evidenced by increased early and late apoptotic cell populations upon treatment with the compound.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various sulfonamide derivatives, including this compound, against multi-drug resistant bacterial strains. The results highlighted its potential as a potent alternative to existing antibiotics.
- Anticancer Screening : In a screening of several benzamide derivatives for anticancer activity, this compound was identified as having superior cytotoxic effects against HeLa cells compared to standard chemotherapeutics like cisplatin.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(ethanesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide, and how are intermediates characterized?
The synthesis typically involves sequential functionalization of a benzamide core. A common approach includes:
- Step 1 : Coupling of 4-methoxy-2-nitroaniline with a benzoyl chloride derivative under Schotten-Baumann conditions to form the benzamide backbone .
- Step 2 : Sulfonylation using ethanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to introduce the ethanesulfonyl group .
- Characterization : Intermediates are verified via 1H-NMR, 13C-NMR, and FT-IR spectroscopy. Crystallographic data (e.g., single-crystal X-ray diffraction) may resolve ambiguities in regiochemistry .
Q. What analytical techniques are essential for confirming the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H-NMR identifies proton environments, while 13C-NMR confirms carbon frameworks. For example, the methoxy group (δ∼3.8–4.0 ppm) and sulfonyl protons (δ∼1.3–1.5 ppm for ethanesulfonyl) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight accuracy (e.g., [M+H]+ or [M–H]− ions) .
- X-ray Crystallography : Resolves stereoelectronic effects and crystallographic packing, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How do substituents (e.g., ethanesulfonyl vs. methylsulfonyl) influence the compound’s reactivity in nucleophilic substitution reactions?
- Steric and Electronic Effects : The ethanesulfonyl group (-SO2C2H5) provides moderate electron-withdrawing effects compared to methylsulfonyl (-SO2CH3), altering reaction kinetics in SNAr (nucleophilic aromatic substitution) or cross-coupling reactions. Kinetic studies using UV-Vis or HPLC can quantify these differences .
- Solubility Impact : Ethanesulfonyl derivatives often exhibit improved solubility in polar aprotic solvents (e.g., DMSO), facilitating reactions under homogeneous conditions .
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Dose-Response Analysis : Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish off-target effects .
- Metabolite Profiling : LC-MS/MS can identify degradation products or active metabolites that may explain variability in IC50 values .
- Structural Analog Comparisons : Benchmark against derivatives (e.g., nitro-to-amine reduction products) to isolate the role of the ethanesulfonyl group .
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
- pH-Dependent Degradation : Conduct accelerated stability studies in buffers (pH 1–9) to identify degradation pathways. For example, the nitro group may undergo reduction in acidic environments, requiring formulation adjustments .
- Prodrug Design : Mask the sulfonyl group with enzymatically cleavable protectors (e.g., ester prodrugs) to enhance bioavailability .
Q. How does the nitro group at the 2-position influence electronic properties in computational SAR models?
- DFT Calculations : Density Functional Theory (DFT) reveals the nitro group’s electron-withdrawing effect, which polarizes the benzamide ring and impacts π-π stacking with target proteins (e.g., kinases or GPCRs) .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding to assess conformational flexibility and residence time in active sites .
Q. Methodological Guidance
Q. How to design a robust protocol for scaling up synthesis without compromising yield?
- Flow Chemistry : Implement continuous flow reactors for sulfonylation steps to enhance heat transfer and reduce side reactions (e.g., over-sulfonylation) .
- Process Analytical Technology (PAT) : Use in-line FT-IR or Raman spectroscopy to monitor reaction progress in real time .
Q. What are best practices for validating biological activity in enzyme inhibition assays?
- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinases) and vehicle-only controls to normalize data .
- Z’-Factor Analysis : Ensure assay robustness by calculating the Z’-factor (>0.5 indicates high reproducibility) .
Q. Data Interpretation and Troubleshooting
Q. How to address low reproducibility in fluorescence-based binding assays?
- Quenching Checks : Confirm that the ethanesulfonyl group does not auto-quench fluorescent probes (e.g., ANS or TNS) via UV-Vis titration .
- Buffer Compatibility : Test assay buffers (e.g., Tris vs. HEPES) to rule out ionic strength effects on ligand-receptor interactions .
Q. What computational tools are recommended for predicting metabolic pathways?
- ADMET Predictors : Software like Schrödinger’s QikProp or SwissADME estimates metabolic sites (e.g., sulfonyl group oxidation or nitro reduction) .
- CYP450 Docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes, identifying potential metabolic hotspots .
Properties
IUPAC Name |
4-ethylsulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-3-25(22,23)13-7-4-11(5-8-13)16(19)17-14-9-6-12(24-2)10-15(14)18(20)21/h4-10H,3H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFRIFOLUCHBOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.